molecular formula C11H8N4O4 B6215191 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione CAS No. 2751610-56-5

3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione

Cat. No.: B6215191
CAS No.: 2751610-56-5
M. Wt: 260.2
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Properties

CAS No.

2751610-56-5

Molecular Formula

C11H8N4O4

Molecular Weight

260.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione involves multiple steps. One common method includes the following steps :

    Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.

    Addition Reaction: Propargylamine is added to the obtained acetylenes to produce N-propargylenaminones.

    Intramolecular Cyclization: The prepared propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to achieve the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis typically follows similar multi-step organic synthesis routes, optimized for larger scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) and cesium carbonate (Cs₂CO₃) are used in various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione has several applications in scientific research :

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential in targeted protein degradation and as a tool in PROTAC research.

    Medicine: Explored for its therapeutic potential due to its structural similarity to thalidomide.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione involves its interaction with molecular targets, such as E3 ligases . This interaction leads to the ubiquitination and subsequent proteolysis of target proteins, making it a valuable tool in targeted protein degradation research.

Comparison with Similar Compounds

3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione is unique due to its specific structure and functional groups. Similar compounds include :

    3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione: Another thalidomide analog used in PROTAC research.

    5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione: A thalidomide analog that activates E3 ligase for protein ubiquitination.

These compounds share structural similarities but differ in their specific functional groups and applications.

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